N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(14-4-3-11-23-12-14)20-15-9-7-13(8-10-15)19-21-16-5-1-2-6-17(16)24-19/h1-2,5-10,14H,3-4,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMHAOGFYKYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide typically involves the reaction of 1,3-benzoxazole with a suitable phenyl derivative under specific conditions. One common method involves the use of PCl3 in chlorobenzene at elevated temperatures (130-135°C) to facilitate the reaction . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells or microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]oxane-3-carboxamide can be compared with other benzoxazole derivatives such as:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide: Known for its use in proteomics research.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide: Exhibits similar biological activities and is used in various research applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
